1-(2-Methyl-1H-imidazol-1-YL)acetone
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Overview
Description
1-(2-Methyl-1H-imidazol-1-YL)acetone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group attached to the imidazole ring and an acetone moiety. It is a colorless to pale yellow liquid with a mild fragrance and is soluble in water and common organic solvents such as ethanol, chloroform, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-1-YL)acetone can be synthesized through various methods. One common approach involves the reaction of 1-(1-imidazol-2-yl)ethanone with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography (TLC) with a solvent system of 1.0% methanol in dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1H-imidazol-1-YL)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl group or the acetone moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
1-(2-Methyl-1H-imidazol-1-YL)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-imidazol-1-YL)acetone involves its interaction with various molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor binding. The acetone moiety can undergo metabolic transformations, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(1H-Imidazol-1-yl)acetic acid
Uniqueness: 1-(2-Methyl-1H-imidazol-1-YL)acetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetone moiety on the imidazole ring differentiates it from other imidazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYVOWAZMOPUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432487 |
Source
|
Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31964-03-1 |
Source
|
Record name | 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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